3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide
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Overview
Description
3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide is an organic compound characterized by the presence of a brominated aromatic ring, a cyano group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide typically involves multiple steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-3-methylphenyl.
Amidation: The brominated intermediate is then reacted with 1-cyano-1-methylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). The aromatic ring can also undergo oxidation reactions to form quinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: Primary amines.
Oxidation: Quinones or other oxidized aromatic compounds.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its brominated aromatic ring and cyano group make it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism by which 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylpropyl)propanamide: Similar structure but with a different alkyl group on the amide nitrogen.
Uniqueness
The presence of the bromine atom in 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide imparts unique reactivity compared to its chloro or fluoro analogs. Bromine is a better leaving group in substitution reactions, making this compound more reactive in certain synthetic applications.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-(2-cyanopropan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-10-8-11(4-6-12(10)15)5-7-13(18)17-14(2,3)9-16/h4,6,8H,5,7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCRNBKZHCQQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC(C)(C)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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